molecular formula C13H18N3PS B077595 (1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide CAS No. 13568-11-1

(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide

Cat. No. B077595
CAS RN: 13568-11-1
M. Wt: 279.34 g/mol
InChI Key: FEAFQIPVURBKOC-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide, commonly known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a member of the phosphine family and is a white crystalline powder that is soluble in organic solvents.

Mechanism Of Action

The mechanism of action of IMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, IMP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. IMP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In infectious diseases, IMP has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and chitin synthase. In neurological disorders, IMP has been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).

Biochemical And Physiological Effects

IMP has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, IMP has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to improve cognitive function and have neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using IMP in lab experiments is its potential therapeutic applications in various fields of medicine. IMP has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using IMP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis method for IMP is relatively complex and has a moderate yield, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for IMP research, including further studies on its mechanism of action, optimization of the synthesis method to improve yield and scalability, and clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new IMP derivatives with improved solubility and pharmacokinetic properties. Overall, IMP has shown great potential as a therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.

Synthesis Methods

IMP can be synthesized using a two-step reaction process. In the first step, 4-bromoaniline is reacted with diethylamine to form N,N-diethyl-4-bromoaniline. In the second step, N,N-diethyl-4-bromoaniline is reacted with (chloro)phenylphosphine sulfide to form IMP. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

IMP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, infectious diseases, and neurological disorders. In cancer treatment, IMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious diseases, IMP has been shown to have antibacterial and antifungal properties. In neurological disorders, IMP has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

13568-11-1

Product Name

(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide

Molecular Formula

C13H18N3PS

Molecular Weight

279.34 g/mol

IUPAC Name

N-ethyl-N-[imidazol-1-yl(phenyl)phosphinothioyl]ethanamine

InChI

InChI=1S/C13H18N3PS/c1-3-15(4-2)17(18,16-11-10-14-12-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3

InChI Key

FEAFQIPVURBKOC-UHFFFAOYSA-N

SMILES

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2

Canonical SMILES

CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2

synonyms

(1H-Imidazol-1-yl)phenyl(diethylamino)phosphine sulfide

Origin of Product

United States

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